molecular formula C9H8Cl2FNO B157723 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide CAS No. 131605-66-8

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B157723
CAS No.: 131605-66-8
M. Wt: 236.07 g/mol
InChI Key: VJQJGNHCAHOAMD-UHFFFAOYSA-N
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Description

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide (CAS 131605-66-8) is a high-purity halogenated aromatic propanamide compound supplied for advanced research and development applications. With a molecular formula of C 9 H 8 Cl 2 FNO and a molecular weight of 236.07 g/mol, this compound serves as a versatile chemical building block, particularly in medicinal chemistry for the synthesis of complex molecules such as active pharmaceutical ingredients (APIs) . Its structure, featuring both chloro and fluoro substituents on the phenyl ring, makes it a valuable intermediate in constructing compounds with specific biological activities. This reagent is strictly for non-human research purposes. It is not intended for diagnostic, therapeutic, or any other personal use. Handle with care following all safety protocols. This product is classified as a hazardous chemical. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H318 - Causes serious eye irritation; H335 - May cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. Storage should be in an inert atmosphere at room temperature .

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c10-4-3-9(14)13-6-1-2-8(12)7(11)5-6/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQJGNHCAHOAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404497
Record name 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131605-66-8
Record name 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation of 3-Chloro-4-Fluoroaniline

The most widely reported method involves the reaction of 3-chloro-4-fluoroaniline with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0–25°C (to minimize side reactions)

  • Molar Ratio: 1:1.2 (aniline to acid chloride) for excess acylating agent

  • Yield: 68–75% after purification

Side Reactions:

  • Over-chlorination at the aromatic ring (mitigated by controlled reagent addition).

  • Hydrolysis of 3-chloropropionyl chloride to 3-chloropropionic acid (prevented by anhydrous conditions).

Stepwise Synthesis via Propionic Acid Intermediate

An alternative route involves synthesizing 3-chloropropionic acid first, followed by conversion to its acid chloride and subsequent coupling with 3-chloro-4-fluoroaniline.

Step 1: Synthesis of 3-Chloropropionic Acid

  • Reactants: Acrylic acid and HCl gas (radical-initiated addition).

  • Conditions: UV light, 40–50°C, 12–24 hours.

  • Purity: >95% (confirmed by titration).

Step 2: Formation of 3-Chloropropionyl Chloride

  • Chlorinating Agents: Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Catalyst: Dimethylformamide (DMF, 1–2 mol%).

  • Yield: 85–90%.

Step 3: Amidation

  • Base: Triethylamine (2.5 equivalents).

  • Solvent: THF at 0°C.

  • Isolation: Extracted with ethyl acetate, washed with brine, and dried over MgSO₄.

Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase hydrolysis risks. Non-polar solvents (e.g., toluene) reduce side reactions but slow kinetics. A balance is achieved with THF, offering moderate polarity and boiling point (66°C) for reflux applications.

Temperature Optimization:

ConditionYield (%)Purity (%)
0°C6892
25°C7589
40°C6285

Higher temperatures accelerate hydrolysis, reducing yields.

Catalytic Approaches

Recent patents describe using N,N’-carbonyldiimidazole (CDI) as a coupling agent to bypass acid chloride formation. This method minimizes HCl generation, improving safety and reducing purification steps.

Procedure:

  • React 3-chloropropionic acid with CDI (1:1.1 ratio) in THF at 25°C for 2 hours.

  • Add 3-chloro-4-fluoroaniline (1.05 equivalents) and stir for 12 hours.

  • Isolate via filtration and recrystallize from ethanol.

Yield: 72–78% with >98% purity (HPLC).

Purification and Characterization

Recrystallization Techniques

Preferred Solvents:

  • Ethanol/water mixtures (4:1 v/v) yield needle-like crystals.

  • Ethyl acetate/hexane (3:1) for high-purity amorphous solids.

Melting Point: 122–123°C (consistent with analogous compounds).

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.73 (s, 1H, NH),

  • δ 7.88–7.94 (m, 2H, Ar-H),

  • δ 3.74 (t, J=6.4 Hz, 2H, CH₂Cl),

  • δ 2.61 (t, J=6.4 Hz, 2H, COCH₂).

HRMS (ESI):

  • m/z Calcd for C₉H₇Cl₂FNO: 278.9912; Found: 278.9908.

Scalability and Industrial Applications

Continuous-Flow Synthesis

A patent-pending method employs microreactors to enhance heat transfer and mixing:

  • Residence Time: 5 minutes.

  • Throughput: 1.2 kg/day.

  • Purity: 99.5% (GC-MS).

Green Chemistry Innovations

Ionic liquid-mediated synthesis reduces solvent waste:

  • Solvent: 1-Butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]).

  • Yield: 80% with 97% purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Depending on the substituent introduced, products can range from nitro derivatives to alkylated compounds.

    Oxidation: Carboxylic acids are the primary products.

    Reduction: Amines are the major products.

    Hydrolysis: Carboxylic acids and amines are formed.

Scientific Research Applications

Chemistry

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern on the aromatic ring allows for distinct reactivity and selectivity in chemical reactions, making it valuable for targeted applications in synthetic organic chemistry.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. The presence of both chloro and fluorine substituents enhances its reactivity, allowing it to form hydrogen bonds and other interactions with proteins involved in cellular processes.

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Properties : Research shows that it may reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Initial findings highlight its ability to inhibit cancer cell proliferation, particularly in leukemia and breast cancer cell lines .

Pharmaceutical Development

The compound is being explored as a lead compound in drug discovery, particularly for targeting cancer-related pathways. It shows promise in inhibiting specific enzymes or receptors involved in disease processes, which could lead to the development of new therapeutic agents .

Case Studies

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines. The mechanism involved interaction with epidermal growth factor receptors (EGFR), which are critical in cancer progression .
  • Enzyme Inhibition Studies : Research utilizing surface plasmon resonance techniques showed that this compound binds effectively to certain enzymes, inhibiting their activity and providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Analogues of 3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-Chloro-N-(4-methoxyphenyl)propanamide 4-OCH₃ C₁₀H₁₂ClNO₂ 213.66 Crystallizes with C–H···O contacts; used in polyimide synthesis
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 2-naphthyl, 3-Cl, 4-F C₁₈H₁₃ClFNO 319.76 Enhanced π-π stacking due to naphthalene; antimicrobial applications
3-Chloro-N-(3-fluorophenyl)propanamide 3-F C₉H₉ClFNO 201.63 Reduced steric hindrance; intermediate in agrochemicals
3-Chloro-N-(3,4-difluorophenyl)propanamide 3,4-diF C₉H₈ClF₂NO 219.62 Increased polarity; potential CNS activity
3-Chloro-N-(4-ethoxyphenyl)propanamide 4-OCH₂CH₃ C₁₁H₁₄ClNO₂ 227.69 Electron-donating ethoxy group; improves solubility in organic solvents

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents (e.g., naphthalene in N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) reduce crystallization symmetry but improve binding to hydrophobic pockets in proteins .
  • Biological Activity: Fluorine substitution at the 4-position (as in the target compound) enhances metabolic stability and bioavailability compared to non-fluorinated analogues .

Yield Comparison :

  • The target compound is synthesized in >99% yield under optimized conditions .
  • Analogues with electron-donating groups (e.g., 4-methoxy) require longer reaction times due to reduced nucleophilicity of the aniline .

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data for Selected Analogues

Compound C=O Bond Length (Å) Hydrogen Bonding Patterns Melting Point (°C) References
This compound 1.2326 (14)* N–H···O and C–H···O contacts Not reported [7, 10]
3-Chloro-N-(4-sulfamoylphenyl)propanamide 1.235 Extensive N–H···O=S=O networks 198–200 [10]
N-(4-Nitrophenyl)-2-bromo-2-methylpropanamide 1.230 π-π stacking dominates 175–177 [10]

Key Findings :

  • The target compound forms C₁₁(4) hydrogen-bonded chains along the crystallographic a-axis, similar to 3-chloro-N-(4-methoxyphenyl)propanamide .
  • Halogen substituents (Cl, F) increase molecular dipole moments, influencing crystal packing and melting points .

Biological Activity

3-Chloro-N-(3-chloro-4-fluorophenyl)propanamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10Cl2FNOC_9H_{10}Cl_2FNO. The compound features a propanamide backbone linked to a chlorinated phenyl ring, which contributes to its unique binding characteristics and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. The presence of both chlorine and fluorine atoms enhances its binding affinity to specific protein targets, suggesting potential applications in drug development.

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes through hydrophobic contacts and π–π stacking interactions. These interactions are critical for its binding affinity and specificity towards target proteins .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit antibacterial and antifungal properties. For instance, compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Case Studies and Experimental Data

  • Inhibition Studies : A study focused on the inhibitory effects of this compound against tyrosinase revealed promising results. The compound demonstrated low micromolar IC50 values, indicating strong inhibitory potential compared to traditional inhibitors like kojic acid .
  • Antibacterial Activity : Another study evaluated the antibacterial efficacy of related compounds, reporting minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains such as E. coli and S. aureus. This suggests that structural modifications can enhance the biological activity of similar compounds .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureUnique Features
3-Chloro-N-(4-chlorophenyl)propanamideC9H9Cl2NOContains two chlorine atoms; potential for increased reactivity
3-Chloro-N-(4-fluorophenyl)acetamideC9H10ClFNOAcetamide instead of propanamide; different pharmacological properties
N-(3-chloro-4-fluorophenyl)-N-methylpropanamideC10H12ClFNOMethyl substitution at nitrogen; alters lipophilicity and biological activity

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide, and how can purity be optimized?

The compound can be synthesized via nucleophilic acyl substitution, where 3-chloro-4-fluoroaniline reacts with 3-chloropropionyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include controlled temperature (0–5°C) to minimize side reactions and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity optimization requires monitoring by HPLC or TLC, with recrystallization from ethanol/water mixtures to achieve ≥98% purity .

Q. How should structural characterization be performed to confirm the identity of the compound?

Essential techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and amide bond formation. For example, the aromatic protons in the 3-chloro-4-fluorophenyl group typically resonate as a doublet of doublets (δ 7.2–7.6 ppm) due to coupling with adjacent Cl and F atoms .
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–Cl bond length ~1.73 Å) and intermolecular interactions (e.g., N–H⋯O hydrogen bonding) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 235.03 for C9_9H8_8Cl2_2FNO) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.
  • Store waste in sealed containers labeled for halogenated organics, and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. For example, the electron-withdrawing effects of Cl and F substituents increase the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Solvent effects (e.g., DMF vs. THF) can be simulated using polarizable continuum models (PCM) to predict reaction rates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Test the compound across a broad concentration range (nM–mM) to identify non-linear effects.
  • Metabolite analysis : Use LC-MS to detect degradation products (e.g., hydrolysis of the amide bond) that may contribute to observed discrepancies .
  • Receptor binding assays : Compare binding affinities (Kd_d) across cell lines with varying expression levels of target receptors .

Q. How can crystal engineering improve the stability of this compound for formulation studies?

Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) enhances thermal stability. Hydrogen-bonding motifs (e.g., N–H⋯O interactions) and π-π stacking between aromatic rings can be engineered to reduce hygroscopicity. Powder X-ray diffraction (PXRD) monitors polymorphic transitions under stress conditions (40°C/75% RH) .

Q. What analytical methods are suitable for quantifying trace impurities in bulk samples?

  • HPLC-DAD/UV : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect impurities at <0.1% levels.
  • GC-MS : Identify volatile byproducts (e.g., unreacted 3-chloro-4-fluoroaniline) with a DB-5MS column and electron ionization.
  • ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) at ppb levels .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature0–5°C (dropwise addition)
Solvent SystemDichloromethane/THF (1:1)
Purification MethodColumn chromatography
Recrystallization SolventEthanol/Water (8:2)

Table 2. NMR Chemical Shifts for Key Protons

Proton Environmentδ (ppm)MultiplicityReference
Amide N–H9.8–10.2Singlet
Aromatic H (Cl/F-subst.)7.2–7.6Doublet of doublets
CH2_2Cl3.6–3.8Triplet

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-(3-chloro-4-fluorophenyl)propanamide
Reactant of Route 2
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3-chloro-N-(3-chloro-4-fluorophenyl)propanamide

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